molecular formula C9H13N3O B13616681 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone

4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrrolidinone

Cat. No.: B13616681
M. Wt: 179.22 g/mol
InChI Key: NHTGMHZAZQUWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrazole ring fused to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is unique due to its combined pyrazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H13N3O/c1-6-8(5-12(2)11-6)7-3-9(13)10-4-7/h5,7H,3-4H2,1-2H3,(H,10,13)

InChI Key

NHTGMHZAZQUWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2CC(=O)NC2)C

Origin of Product

United States

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